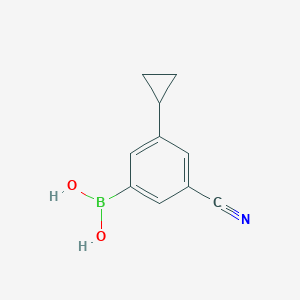
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate is a synthetic compound used primarily as an intermediate in the production of pharmaceuticals. It is known for its role in the preparation of various derivatives, including those that act as inhibitors for specific enzymes such as janus kinase 1 (JAK1) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the manufacture of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes. For instance, it acts as a reactant in the preparation of imidazo-pyrrolopyridine derivatives, which are known to inhibit janus kinase 1 (JAK1). This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (cis-3-Aminocyclopentyl)carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (cis-3-amino-3-methylcyclobutyl)carbamate
Uniqueness
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to inhibit specific enzymes like JAK1 sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
KAUUUTDOHYYFTF-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
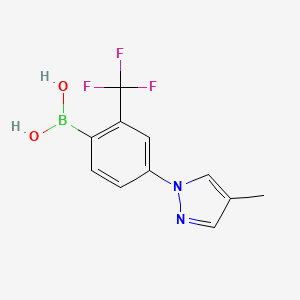
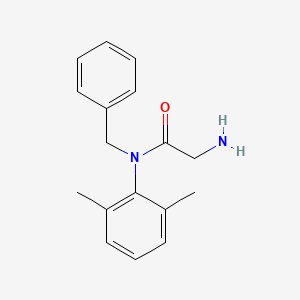

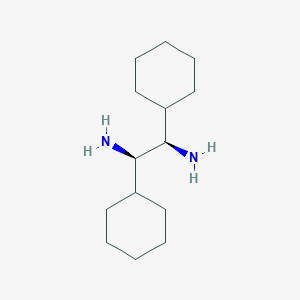

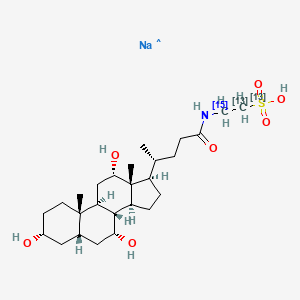
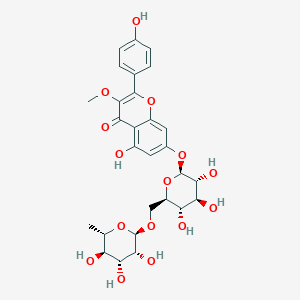
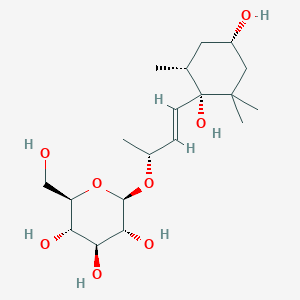
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
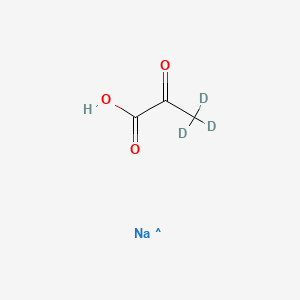
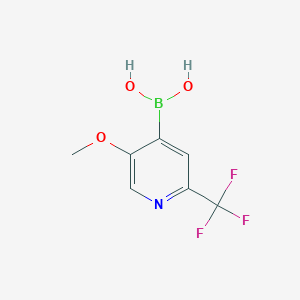
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
